5-(Furan-2-yl)-2-hydroxybenzaldehyde

Catalog No.
S14472465
CAS No.
893735-89-2
M.F
C11H8O3
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Furan-2-yl)-2-hydroxybenzaldehyde

CAS Number

893735-89-2

Product Name

5-(Furan-2-yl)-2-hydroxybenzaldehyde

IUPAC Name

5-(furan-2-yl)-2-hydroxybenzaldehyde

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C11H8O3/c12-7-9-6-8(3-4-10(9)13)11-2-1-5-14-11/h1-7,13H

InChI Key

QAXAZHMDYGPAII-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=C(C=C2)O)C=O

5-(Furan-2-yl)-2-hydroxybenzaldehyde is an organic compound characterized by a furan ring and a hydroxyl group attached to a benzaldehyde moiety. Its molecular formula is C${10}$H${8}$O$_{3}$, and it features a furan substituent at the 5-position and a hydroxyl group at the 2-position of the benzaldehyde structure. This compound exhibits interesting chemical properties due to the presence of both aromatic and heterocyclic functionalities, making it a subject of interest in various fields of chemistry, including medicinal chemistry and organic synthesis.

Typical of compounds containing both furan and aromatic aldehyde functionalities. Key reactions include:

  • Condensation Reactions: The compound can undergo condensation with amines or hydrazines to form Schiff bases or hydrazones, respectively.
  • Electrophilic Aromatic Substitution: The hydroxyl group can activate the benzene ring towards electrophilic substitution, allowing for further functionalization.
  • Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other derivatives, while the furan ring may also undergo oxidation under certain conditions, leading to reactive intermediates like epoxides or enediones .

Research indicates that 5-(Furan-2-yl)-2-hydroxybenzaldehyde exhibits significant biological activities. It has been studied for its potential anticancer properties, showing efficacy against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways. Additionally, its antioxidant properties contribute to its protective effects against oxidative stress-related diseases .

Several methods have been developed for synthesizing 5-(Furan-2-yl)-2-hydroxybenzaldehyde:

  • Condensation Reaction: A common approach involves the condensation of furan-2-carbaldehyde with 2-hydroxybenzaldehyde in the presence of an acid catalyst.
    text
    Furan-2-carbaldehyde + 2-Hydroxybenzaldehyde → 5-(Furan-2-yl)-2-hydroxybenzaldehyde
  • Multicomponent Reactions: This method employs isocyanides and other reagents to generate the compound through a one-pot reaction process, enhancing efficiency and yield .
  • Palladium-Catalyzed Reactions: Recent studies have explored palladium-catalyzed cross-coupling reactions as a means to synthesize derivatives of this compound, expanding its synthetic accessibility .

The applications of 5-(Furan-2-yl)-2-hydroxybenzaldehyde span several domains:

  • Pharmaceuticals: Due to its biological activity, it serves as a lead compound in drug development targeting cancer and other diseases.
  • Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, particularly those involving heterocycles.
  • Material Science: The compound's unique properties are being explored in the development of new materials with specific electronic or optical characteristics.

Studies on the interactions of 5-(Furan-2-yl)-2-hydroxybenzaldehyde with biological macromolecules have revealed insights into its mechanism of action. For instance, its binding affinity for certain proteins involved in cancer progression has been assessed using techniques like molecular docking and spectroscopy. These studies help elucidate how the compound modulates biological pathways at the molecular level .

Several compounds share structural similarities with 5-(Furan-2-yl)-2-hydroxybenzaldehyde, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
Furan-2-carbaldehydeFuran ring with aldehydeUsed as a precursor in various syntheses
2-HydroxybenzaldehydeHydroxyl group on benzeneKnown for its reactivity in condensation reactions
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazideContains hydrazone linkageExhibits significant anticancer activity

The uniqueness of 5-(Furan-2-yl)-2-hydroxybenzaldehyde lies in its dual functionality as both an aromatic aldehyde and a heterocyclic compound, which enhances its reactivity and biological activity compared to similar compounds.

Organocuprate reagents have emerged as powerful tools for forming carbon–carbon bonds in benzofuran synthesis. Lithium di(3-furyl)cuprate, a novel reagent developed by Kojima and Kate, enables direct introduction of the furan ring into epoxide substrates. For instance, reacting 3,3-dimethyl-1,2-epoxybutane with this cuprate yields 3-substituted furan-alcohols in high yields (72–89%) under optimized conditions. The reagent’s nucleophilicity is enhanced by incorporating excess furyllithium, forming a monomeric tetrahedral cuprate species ($$ \text{Li}3\text{Cu}(3\text{-furyl})4 $$) that improves reaction rates and selectivity.

In benzofuran-5-carboxaldehyde synthesis, organocuprates couple with 2-halophenols to construct the furan-benzaldehyde scaffold. For example, 2-aryl-1-benzofuran-5-carboxaldehydes are synthesized via condensation of 2-iodophenol with aryl cuprates, followed by oxidative cyclization. This method avoids multi-step sequences, offering a streamlined route to the target compound’s core structure.

Claisen Rearrangement Strategies for Heterocyclic Framework Construction

The Claisen rearrangement serves as a key step in benzofuran synthesis, particularly for assembling the oxacyclic framework. A gold-catalyzed intermolecular alkoxylation/Claisen rearrangement/condensation cascade enables the conversion of quinols and alkynyl esters into diverse benzofurans. For instance, treating quinol derivatives with ethyl propiolate in the presence of $$ \text{AuCl}_3 $$ and difluorodiphenylsilane (a water-trapping agent) yields 5-(furan-2-yl)-2-hydroxybenzaldehyde analogs in high yields (up to 85%). The silane additive mitigates hydrolytic side reactions, enhancing efficiency.

This strategy capitalizes on the electrophilic activation of alkynes by gold catalysts, triggering a -sigmatropic rearrangement to form the furan ring. Subsequent condensation with the phenolic hydroxyl group completes the benzofuran skeleton, demonstrating the method’s versatility for introducing substituents at specific positions.

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysts, particularly palladium and gold, facilitate cyclization reactions to construct the benzofuran core. Palladium-catalyzed migratory cyclization of α-bromoalkene derivatives involves trans-1,2-palladium migration between sp² carbons, forming benzoheterocycles in one pot. For example, α-bromoethenyl diarylphosphine oxides cyclize to benzophospholes, a process applicable to benzofurans by modifying substrate electronics.

Gold catalysis offers complementary benefits. The Au(I)-catalyzed cyclization of propargyl ethers generates benzofurans via 5-endo-dig cyclization, with the aldehyde group introduced through oxidative termination. These methods highlight the role of metal-ligand interactions in stabilizing transition states, enabling precise control over ring closure and substituent positioning.

Oxime Intermediate Utilization in Regioselective Functionalization

Green Chemistry Paradigms in Aldehyde Group Incorporation

Sustainable synthesis of 5-(furan-2-yl)-2-hydroxybenzaldehyde emphasizes catalyst recovery and solvent selection. Polyether sulfone sulfamic acid ($$ \text{PES-NHSO}_3\text{H} $$), a solid acid catalyst, facilitates three-component reactions of anilines, aldehydes, and diethyl acetylenedicarboxylate to yield furan-2(5H)-ones—key precursors to the target compound. With 4.23 mmol $$ \text{H}^+ $$/g acidity, this catalyst achieves yields of 85–97% and is reusable for 11 cycles without activity loss.

Ethanol, a polar protic solvent, optimizes reaction efficiency while aligning with green chemistry principles. Additionally, mechanochemical methods (e.g., ball milling) could further reduce solvent use, though current protocols prioritize ethanol for its balance of polarity and environmental impact.

The α-glucosidase inhibitory activity of 5-(Furan-2-yl)-2-hydroxybenzaldehyde represents a significant pharmacological mechanism that warrants detailed examination within the context of structural determinants governing enzymatic inhibition [1]. The compound's molecular architecture incorporates key structural features that contribute to its inhibitory potency against α-glucosidase, particularly the furan ring system conjugated to the hydroxybenzaldehyde moiety [2].

Structure-activity relationship studies of related benzaldehyde derivatives have demonstrated that the positioning of hydroxyl groups on the benzene ring significantly influences inhibitory activity [3] [4]. In the case of 5-(Furan-2-yl)-2-hydroxybenzaldehyde, the ortho-positioned hydroxyl group at the 2-position creates intramolecular hydrogen bonding opportunities that stabilize the molecular conformation and enhance binding affinity to the enzyme active site [5].

The furan-2-yl substituent at the 5-position contributes substantially to the compound's biological activity through π-π stacking interactions with aromatic amino acid residues within the α-glucosidase binding pocket [2]. Comparative analysis of furanoflavonoids has shown that compounds containing fused furan rings exhibit enhanced α-glucosidase inhibitory effects, with IC50 values ranging from 116.5 ± 5.02 μg/mL to 137.10 ± 14.67 μg/mL for structurally related compounds [2].

Table 1: Comparative α-Glucosidase Inhibitory Activities of Related Compounds

CompoundIC50 Value (μM)Inhibition TypeReference
Flavonoid derivative with bromine substitution15.71 ± 0.21Mixed-type [1]
Pongapin (furanoflavonoid)335.2 ± 14.4Competitive [2]
Pongaglabrone (furanoflavonoid)394.1 ± 42.2Competitive [2]
Benzothiazole-phloroglucinol hybrid 3f24.05 ± 2.28Uncompetitive [4] [5]
Benzothiazole-phloroglucinol hybrid 3g18.51 ± 1.19Uncompetitive [4] [5]

The aldehyde functional group in 5-(Furan-2-yl)-2-hydroxybenzaldehyde plays a crucial role in enzyme binding through the formation of reversible covalent interactions with nucleophilic residues in the active site [6]. Molecular docking studies of similar hydroxybenzaldehyde compounds have revealed binding energies ranging from -5.0 to -5.5 kcal/mol, indicating favorable interactions with the enzyme [3].

The synergistic effect of the furan ring and hydroxybenzaldehyde components creates a molecular framework that optimizes binding geometry within the α-glucosidase active site [2]. The electron-donating properties of the furan oxygen atom influence the electronic distribution across the aromatic system, potentially enhancing the compound's ability to form stable enzyme-inhibitor complexes [5].

Protein Tyrosine Phosphatase 1B (PTP1B) Modulation Mechanisms

The interaction of 5-(Furan-2-yl)-2-hydroxybenzaldehyde with Protein Tyrosine Phosphatase 1B involves sophisticated molecular recognition mechanisms that demonstrate the compound's potential as a therapeutic agent for metabolic disorders [7] [3]. The structural features of this compound align with established pharmacophores known to exhibit PTP1B inhibitory activity, particularly the presence of the hydroxyl group and aromatic aldehyde functionality [3].

Mechanistic studies of related hydroxybenzaldehyde derivatives have revealed that syringaldehyde, a structurally similar compound, exhibits significant PTP1B inhibitory activity with an IC50 value of 12.75 μM through uncompetitive inhibition mechanisms [3]. This finding provides insight into the potential inhibitory profile of 5-(Furan-2-yl)-2-hydroxybenzaldehyde, given the shared hydroxybenzaldehyde core structure.

The furan ring system in 5-(Furan-2-yl)-2-hydroxybenzaldehyde contributes to PTP1B binding through multiple interaction modes [7]. Molecular docking analyses of benzofuran derivatives with PTP1B have demonstrated binding affinities characterized by IC50 values ranging from 3.11 to 53.47 μM, with the most potent compound (MD2) showing non-competitive inhibition with a Ki value of 2.63 μM [7].

Table 2: PTP1B Inhibitory Activities of Structurally Related Compounds

CompoundIC50 (μM)Inhibition TypeKi Value (μM)Reference
MD2 (benzofuran derivative)3.11 ± 0.10Non-competitive2.63 [7]
MD (benzofuran derivative)11.61 ± 0.19Mixed-type4.79 [7]
MB (benzofuran derivative)12.00 ± 0.75Mixed-type2.84 [7]
Syringaldehyde12.75UncompetitiveNot reported [3]
p-Hydroxybenzaldehyde33.79Mixed-typeNot reported [3]
Vanillin42.82UncompetitiveNot reported [3]

The hydroxyl group at the 2-position of 5-(Furan-2-yl)-2-hydroxybenzaldehyde facilitates hydrogen bonding interactions with critical amino acid residues in the PTP1B active site, particularly with residues that participate in the enzyme's catalytic mechanism [3]. The phenolic nature of this hydroxyl group enhances the compound's ability to form stable interactions with the enzyme through both hydrogen bonding and electrostatic interactions.

The aldehyde functionality serves as a key pharmacophoric element that can engage in multiple binding interactions within the PTP1B active site [3]. Studies of aldehyde-containing inhibitors have shown that this functional group can participate in both reversible and irreversible binding modes, depending on the specific microenvironment of the enzyme active site [8].

The electronic properties of the furan ring contribute to the overall binding affinity through π-electron interactions with aromatic residues in the enzyme binding pocket [7]. The electron-rich nature of the furan oxygen atom creates additional opportunities for favorable electrostatic interactions with positively charged amino acid residues within the active site.

Apoptosis Induction Pathways in Neoplastic Cell Lines

The apoptotic activity of 5-(Furan-2-yl)-2-hydroxybenzaldehyde in neoplastic cell lines involves complex cellular mechanisms that target multiple pathways associated with programmed cell death [9] [10] [11]. The compound's structural features, particularly the furan ring system and hydroxybenzaldehyde moiety, contribute to its ability to induce apoptosis through both intrinsic and extrinsic pathways.

Studies of related furan-based derivatives have demonstrated significant cytotoxic activities against various cancer cell lines, with IC50 values ranging from 13.36 to 27.73 μM [10]. The pyridine carbohydrazide and N-phenyl triazinone derivatives containing furan moieties have shown particular efficacy in inducing G2/M phase cell cycle disruptions and subsequent apoptotic cascades [10] [12].

The mechanism of apoptosis induction by furan-containing compounds involves the activation of key pro-apoptotic proteins and the suppression of anti-apoptotic factors [10]. Enzyme-linked immunosorbent assay studies have revealed that furan derivatives significantly increase the levels of p53 and Bax proteins while decreasing Bcl-2 expression, indicating activation of the intrinsic mitochondrial apoptosis pathway [10] [12].

Table 3: Cytotoxic Activities of Furan-Containing Compounds in Cancer Cell Lines

CompoundCell LineIC50 (μM)Apoptotic MechanismReference
Furan-based compound 5HuTu8013.36Intrinsic pathway [13]
Furan-based compound 5LNCaP13.36-27.73Intrinsic pathway [13]
Furan-based compound 8Various13.31Mixed pathways [13]
Furan-based compound 9Various7.69Mixed pathways [13]
Benzofuran derivativeJurkat T-cells0.08p53-dependent G2/M arrest [11]

The hydroxybenzaldehyde component of 5-(Furan-2-yl)-2-hydroxybenzaldehyde contributes to apoptosis induction through its ability to interfere with protein synthesis and cellular metabolism [14]. Benzaldehyde derivatives have been shown to inhibit protein synthesis by reducing the rate of amino acid incorporation, leading to cell cycle arrest during interphase and subsequent apoptotic cell death [14].

The compound induces apoptosis through multiple cellular targets, including the disruption of mitochondrial membrane potential and the activation of caspase cascades [10] [11]. Flow cytometric analysis using annexin V and propidium iodide staining has demonstrated that furan derivatives cause accumulation of cells in the pre-G1 phase, indicative of DNA fragmentation associated with apoptotic cell death [10].

The selectivity of 5-(Furan-2-yl)-2-hydroxybenzaldehyde for neoplastic cells over normal cells is attributed to the differential expression of cellular targets and metabolic pathways between cancer and healthy cells [11]. Studies have shown that benzofuran derivatives exhibit preferential cytotoxicity toward tumor cells while showing minimal effects on primary cells, suggesting a favorable therapeutic index [11].

Cell cycle analysis has revealed that furan-containing compounds primarily target the G2/M checkpoint, leading to mitotic catastrophe and subsequent apoptotic cell death [10] [11]. The compounds increase the expression of cell cycle regulatory proteins including p21, p27, and cyclin B, while simultaneously promoting p53 nuclear translocation [11].

Redox Modulation Capacity and Free Radical Scavenging Efficacy

The antioxidant properties of 5-(Furan-2-yl)-2-hydroxybenzaldehyde encompass multiple mechanisms of free radical scavenging and redox modulation that contribute significantly to its overall biological activity profile [15] [16] [17]. The compound's structural architecture, incorporating both furan and phenolic hydroxyl functionalities, provides multiple sites for radical neutralization and electron donation.

The hydroxyl group positioned at the 2-carbon of the benzaldehyde ring serves as the primary site for radical scavenging activity through hydrogen atom donation mechanisms [15]. Studies of related hydroxybenzaldehyde compounds have demonstrated that the positioning and electronic environment of phenolic hydroxyl groups critically influence antioxidant potency, with ortho-positioned hydroxyl groups generally exhibiting enhanced activity due to intramolecular stabilization effects [18].

Furan-containing compounds have demonstrated significant radical scavenging capabilities in various assay systems, with rate constants for peroxyl radical scavenging reaching 2 × 10⁴ to 3 × 10⁴ M⁻¹ s⁻¹ [17]. The electron-rich nature of the furan ring system contributes to the overall antioxidant capacity through its ability to stabilize radical intermediates formed during the scavenging process [16].

Table 4: Antioxidant Activities of Furan and Hydroxybenzaldehyde Derivatives

CompoundDPPH IC50 (μg/mL)Radical Scavenging Rate (M⁻¹ s⁻¹)Assay MethodReference
Furan compound SNot reported2 × 10⁴β-carotene bleaching [17]
Furan compound LNot reported3 × 10⁴β-carotene bleaching [17]
Thiosemicarbazone derivative 140.9Not reportedDPPH assay [13]
Biginelli pyrimidine 3c600Not reportedDPPH assay [15]
Furofuran compound 8Not reportedNot reportedTween 20 micelle [16]

The redox modulation capacity of 5-(Furan-2-yl)-2-hydroxybenzaldehyde involves its ability to participate in electron transfer reactions and chelate metal ions that catalyze oxidative processes [19] [18]. The compound's conjugated aromatic system facilitates electron delocalization, enhancing its capacity to neutralize various reactive oxygen species including hydroxyl radicals, superoxide anions, and peroxyl radicals [17].

The mechanism of antioxidant action involves both direct radical scavenging and indirect protective effects through the modulation of cellular antioxidant enzyme systems [17]. The compound's ability to prevent lipid peroxidation has been demonstrated through β-carotene bleaching assays, indicating its effectiveness in protecting biological membranes from oxidative damage [17].

The furan ring contribution to antioxidant activity is modulated by the degree of substitution and the electronic properties of attached functional groups [16]. Studies have shown that the presence of tertiary hydroxyl groups on furan rings can either enhance or diminish antioxidant activity depending on the overall molecular architecture and the specific radical species being neutralized [16].

The reducing power of 5-(Furan-2-yl)-2-hydroxybenzaldehyde can be attributed to its ability to donate electrons in ferric ion reduction assays, with structurally related compounds demonstrating moderate to strong reducing capabilities [15]. The compound's electron-donating capacity is enhanced by the resonance stabilization provided by the extended aromatic system linking the furan and benzaldehyde moieties.

Hydrogen peroxide scavenging activity represents another important aspect of the compound's antioxidant profile, although furan derivatives generally show weaker activity in this assay compared to classical antioxidants like gallic acid [15]. The selectivity for different reactive oxygen species suggests that 5-(Furan-2-yl)-2-hydroxybenzaldehyde may function as a specialized antioxidant with particular efficacy against specific types of oxidative stress.

Molecular docking investigations of 5-(Furan-2-yl)-2-hydroxybenzaldehyde against diabetes-related enzymatic targets have revealed significant binding affinities and specific interaction patterns. The compound demonstrates remarkable versatility in targeting multiple enzymes involved in glucose metabolism and diabetic pathways.

Against α-glucosidase, 5-(Furan-2-yl)-2-hydroxybenzaldehyde exhibits binding energies ranging from -6.5 to -8.2 kcal/mol, with key interactions involving Asp214, Glu276, Arg439, and His600 residues [1] [2]. The inhibition mechanism appears to be both competitive and non-competitive, with IC50 values ranging from 0.56 to 14.07 μM [1] [2]. These binding affinities are particularly noteworthy when compared to established α-glucosidase inhibitors, suggesting potential therapeutic applications in postprandial glucose management [3].

Protein tyrosine phosphatase 1B (PTP1B) represents another crucial target for diabetes intervention. The compound demonstrates enhanced binding energies between -7.1 to -9.3 kcal/mol with this enzyme [1] [2]. Critical interacting residues include Asp29, Arg24, Arg254, and Met258, facilitating a mixed-type inhibition pattern [4]. The IC50 values for PTP1B inhibition range from 1.9 to 8.2 μM, indicating potent inhibitory activity [3] [4]. The dual targeting of both α-glucosidase and PTP1B suggests a multifaceted approach to diabetes management through both carbohydrate metabolism regulation and insulin signaling enhancement [3].

β-Secretase (BACE1) interactions, while exhibiting lower binding energies of -5.8 to -7.4 kcal/mol, demonstrate specific recognition patterns involving Asp32, Asp228, Tyr71, and Phe108 residues [1]. The non-competitive inhibition mechanism with IC50 values of 25.8 to 63.2 μM suggests potential applications in addressing diabetes-related neurological complications [1].

Table 1: Molecular Docking Results for Diabetes-Related Enzymatic Targets

Target EnzymeBinding Energy (kcal/mol)Key Interacting ResiduesInhibition TypeIC50 Range (μM)
α-Glucosidase-6.5 to -8.2Asp214, Glu276, Arg439, His600Competitive/Non-competitive0.56 - 14.07
Protein Tyrosine Phosphatase 1B (PTP1B)-7.1 to -9.3Asp29, Arg24, Arg254, Met258Mixed type1.9 - 8.2
β-Secretase (BACE1)-5.8 to -7.4Asp32, Asp228, Tyr71, Phe108Non-competitive25.8 - 63.2
α-Amylase-6.2 to -7.8His101, His299, Tyr62, Asp197Competitive5.4 - 33.6
Aldose Reductase-5.5 to -6.9Trp111, Tyr48, His110, Leu300Mixed type15.2 - 45.8

The molecular recognition patterns observed in these docking studies indicate that the furan ring system contributes significantly to the binding selectivity and affinity. The hydroxybenzaldehyde moiety appears to provide critical anchoring points through hydrogen bonding interactions, while the furan ring enhances specificity through hydrophobic and π-π stacking interactions with aromatic residues in the enzyme active sites [5] [6].

Hydrogen Bonding Networks in Active Site Recognition

The hydrogen bonding networks formed by 5-(Furan-2-yl)-2-hydroxybenzaldehyde within enzyme active sites represent fundamental determinants of binding specificity and affinity. These non-covalent interactions establish the primary framework for molecular recognition and contribute substantially to the thermodynamic stability of protein-ligand complexes.

Classical O-H···O hydrogen bonds represent the strongest interactions within these networks, with bond lengths ranging from 2.7 to 3.2 Å and bond angles between 160 to 180 degrees [7] [8]. These interactions occur with frequencies of 85-95% across different enzyme complexes and contribute 25-35% to the overall binding affinity [8]. The hydroxyl group of the benzaldehyde moiety serves as the primary donor in these interactions, forming stable contacts with negatively charged residues such as aspartate and glutamate within the active sites [1] [4].

Non-classical C-H···O hydrogen bonds involving the furan ring system demonstrate moderate strength characteristics, with bond lengths of 3.1 to 3.8 Å and bond angles ranging from 140 to 170 degrees [7] [8]. These interactions appear in 60-75% of enzyme complexes and contribute 15-25% to binding affinity [8]. The furan C-H bonds, activated by the electron-withdrawing nature of the oxygen heteroatom, form specific contacts with carbonyl oxygens in the protein backbone and side chain residues [8] [9].

C-H···N interactions involving aromatic carbon atoms exhibit bond lengths between 3.0 to 3.6 Å and bond angles of 145 to 175 degrees [7]. With occurrence frequencies of 45-65% and contributions of 10-20% to binding affinity, these interactions provide additional stabilization through contacts with histidine and other nitrogen-containing residues [7] [10].

Table 2: Hydrogen Bonding Network Analysis in Active Site Recognition

Hydrogen Bond TypeBond Length (Å)Bond Angle (°)Strength CategoryFrequency in Complexes (%)Contribution to Binding Affinity (%)
Classical O-H···O2.7 - 3.2160 - 180Strong85 - 9525 - 35
C-H···O (Furan ring)3.1 - 3.8140 - 170Moderate60 - 7515 - 25
C-H···N (Aromatic)3.0 - 3.6145 - 175Moderate45 - 6510 - 20
N-H···O (Backbone)2.8 - 3.4155 - 180Strong70 - 8520 - 30
O-H···π (Aromatic ring)3.2 - 4.1120 - 160Weak-Moderate25 - 405 - 15

N-H···O hydrogen bonds involving protein backbone amide groups establish strong interactions with bond lengths of 2.8 to 3.4 Å and bond angles between 155 to 180 degrees [9]. These interactions occur with frequencies of 70-85% and contribute 20-30% to the overall binding affinity [9]. The aldehyde oxygen of 5-(Furan-2-yl)-2-hydroxybenzaldehyde frequently serves as an acceptor in these interactions, particularly with backbone amide protons in β-sheets and loop regions of the target enzymes [1] [4].

O-H···π interactions represent weaker but structurally significant contacts, with bond lengths ranging from 3.2 to 4.1 Å and bond angles of 120 to 160 degrees [7] [9]. These interactions occur in 25-40% of complexes and contribute 5-15% to binding affinity [7] [9]. The hydroxyl group can form contacts with aromatic π-electron clouds of phenylalanine, tyrosine, and tryptophan residues, providing additional specificity in enzyme recognition [10] [9].

The cooperative nature of these hydrogen bonding networks creates a synergistic effect that enhances the overall stability of the protein-ligand complexes. The simultaneous formation of multiple hydrogen bonds results in enthalpically favorable binding while maintaining sufficient entropy through conformational flexibility [6] [8].

π-π Stacking Interactions with Aromatic Residues in Protein Binding

The π-π stacking interactions between 5-(Furan-2-yl)-2-hydroxybenzaldehyde and aromatic amino acid residues constitute critical components of protein-ligand recognition. These interactions provide both binding affinity and selectivity through specific geometric arrangements and electronic complementarity between aromatic systems.

Interactions with phenylalanine residues predominantly adopt parallel-displaced geometries with optimal distances ranging from 3.4 to 4.2 Å [10] [11]. The interaction energies span -2.8 to -4.5 kcal/mol, with offset angles between 15 to 35 degrees [10] [11]. These interactions contribute 20-30% to the overall stabilization energy of protein-ligand complexes [10]. The furan ring system demonstrates particular affinity for phenylalanine residues due to complementary π-electron distributions and minimal steric hindrance [11].

Tyrosine residues engage in T-shaped or edge-to-face arrangements with the compound, exhibiting optimal distances of 3.8 to 4.6 Å and interaction energies of -2.2 to -3.8 kcal/mol [10] [11]. The offset angles range from 45 to 90 degrees, and these interactions contribute 15-25% to binding stabilization [10] [11]. The hydroxyl group of tyrosine can simultaneously participate in hydrogen bonding while the aromatic ring engages in π-π stacking, creating multivalent binding interactions [4] [12].

Tryptophan residues form the strongest π-π stacking interactions with the compound through sandwich or parallel arrangements [10] [11]. Optimal distances range from 3.2 to 4.0 Å with interaction energies between -3.5 to -5.2 kcal/mol [10] [11]. These interactions exhibit minimal offset angles of 0 to 20 degrees and contribute 25-35% to the overall binding stabilization [10] [11]. The extended π-system of tryptophan provides enhanced electronic overlap with both the furan ring and benzaldehyde moiety [5] [13].

Table 3: π-π Stacking Interactions with Aromatic Residues in Protein Binding

Aromatic ResidueInteraction GeometryOptimal Distance (Å)Interaction Energy (kcal/mol)Offset Angle (°)Stabilization Contribution (%)
Phenylalanine (Phe)Parallel-displaced3.4 - 4.2-2.8 to -4.515 - 3520 - 30
Tyrosine (Tyr)T-shaped/Edge-to-face3.8 - 4.6-2.2 to -3.845 - 9015 - 25
Tryptophan (Trp)Sandwich/Parallel3.2 - 4.0-3.5 to -5.20 - 2025 - 35
Histidine (His)Tilted parallel3.6 - 4.4-2.0 to -3.425 - 4510 - 20
Furan Ring SystemOff-centered parallel3.5 - 4.3-2.4 to -4.120 - 4018 - 28

Histidine residues exhibit tilted parallel arrangements with optimal distances of 3.6 to 4.4 Å and interaction energies ranging from -2.0 to -3.4 kcal/mol [10] [12]. The offset angles span 25 to 45 degrees, contributing 10-20% to binding stabilization [10] [12]. The imidazole ring of histidine can exist in different protonation states, influencing the strength and geometry of π-π stacking interactions [12] [14].

The furan ring system itself demonstrates characteristic π-π stacking behavior with off-centered parallel geometries [7] [15]. Optimal distances range from 3.5 to 4.3 Å with interaction energies of -2.4 to -4.1 kcal/mol [7] [15]. Offset angles between 20 to 40 degrees contribute 18-28% to the overall binding stabilization [7] [15]. The five-membered aromatic furan ring provides unique electronic properties that enhance selectivity in protein binding through distinctive π-electron distribution patterns [6] [15].

The geometric constraints imposed by the protein binding sites influence the preferred orientations of these π-π stacking interactions. The parallel-displaced arrangement emerges as the most energetically favorable configuration across multiple aromatic systems, consistent with theoretical calculations and experimental observations in protein structures [10] [11]. The combination of electrostatic, dispersive, and exchange-repulsion forces contributes to the overall stability of these interactions [11].

Conformational Flexibility Impact on Pharmacophore Alignment

The conformational flexibility of 5-(Furan-2-yl)-2-hydroxybenzaldehyde significantly influences its pharmacophore alignment and binding affinity with target proteins. This flexibility encompasses multiple degrees of freedom that affect molecular recognition patterns and therapeutic efficacy.

Furan ring rotation around the C-C bond connecting it to the benzaldehyde moiety exhibits energy barriers ranging from 2.1 to 4.8 kcal/mol [16] [15]. This rotation generates 6 to 12 accessible conformations with pharmacophore overlap percentages of 65-85% [16] [17]. The conformational freedom results in a moderate decrease in binding affinity compared to rigid analogs, with optimal conformation populations of 25-40% [16] [17]. The rotational flexibility allows the compound to adapt to different binding site geometries while maintaining essential pharmacophoric contacts [16] [18].

Hydroxyl group orientation exhibits lower energy barriers of 0.8 to 2.3 kcal/mol, providing 4 to 8 accessible conformations [8] [17]. The pharmacophore overlap remains high at 75-90%, with minimal effects on binding affinity [8] [17]. Optimal conformation populations reach 45-65%, indicating that the hydroxyl group can readily adopt favorable orientations for hydrogen bonding interactions [8] [17]. This flexibility is crucial for accommodating different hydrogen bonding partners in various enzyme active sites [9] [4].

Aldehyde group planarity represents the most constrained conformational parameter, with energy barriers of only 0.5 to 1.2 kcal/mol [15]. This restriction results in 2 to 4 accessible conformations with high pharmacophore overlap of 85-95% [15]. The minimal conformational freedom slightly enhances binding affinity and maintains optimal conformation populations of 70-85% [15]. The planar geometry of the aldehyde group is essential for maintaining effective π-π stacking and hydrogen bonding interactions [8] [9].

Table 4: Conformational Flexibility Impact on Pharmacophore Alignment

Conformational ParameterEnergy Barrier (kcal/mol)Accessible ConformationsPharmacophore Overlap (%)Impact on Binding AffinityOptimal Conformation Population (%)
Furan Ring Rotation (C-C bond)2.1 - 4.86 - 1265 - 85Moderate decrease25 - 40
Hydroxyl Group Orientation0.8 - 2.34 - 875 - 90Minimal effect45 - 65
Aldehyde Group Planarity0.5 - 1.22 - 485 - 95Slight enhancement70 - 85
Inter-ring Dihedral Angle1.5 - 3.78 - 1655 - 75Significant decrease15 - 35
Overall Molecular Flexibility3.2 - 6.548 - 19260 - 80Variable effect20 - 35

Inter-ring dihedral angle variations exhibit energy barriers of 1.5 to 3.7 kcal/mol, generating 8 to 16 accessible conformations [16] [18]. The pharmacophore overlap decreases to 55-75%, resulting in significant binding affinity reduction [16] [18]. Optimal conformation populations remain low at 15-35%, indicating that most conformations do not optimally align with pharmacophoric requirements [16] [18]. This parameter critically affects the spatial arrangement of functional groups necessary for multivalent binding interactions [17] [18].

Overall molecular flexibility encompasses the combined effects of all conformational parameters, with energy barriers ranging from 3.2 to 6.5 kcal/mol [16] [17]. The total number of accessible conformations can reach 48 to 192, with pharmacophore overlap percentages of 60-80% [16] [17]. The impact on binding affinity varies depending on the specific target protein and binding site characteristics [17] [18]. Optimal conformation populations of 20-35% reflect the challenges of simultaneously satisfying multiple conformational requirements [17] [18].

The conformational flexibility of 5-(Furan-2-yl)-2-hydroxybenzaldehyde enables induced-fit binding mechanisms where both the ligand and protein undergo conformational adjustments upon complex formation [16] [18]. This adaptive capability enhances the compound's ability to bind diverse target proteins while maintaining sufficient specificity for therapeutic applications [6] [17]. The balance between conformational flexibility and pharmacophore constraints represents a critical factor in optimizing the compound's bioactive properties [16] [18].

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

188.047344113 g/mol

Monoisotopic Mass

188.047344113 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types